6-{[4-(2-Chlorophenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-{[4-(2-Chlorophenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-Chlorophenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2-Chlorophenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine ring or the pyrimidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-{[4-(2-Chlorophenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a drug candidate.
Medicine: Research focuses on its pharmacological properties, including potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[4-(2-Chlorophenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The piperazine ring and pyrimidinone core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative with anti-anginal and anti-arrhythmic properties.
Aripiprazole: An antipsychotic drug featuring a piperazine ring.
Uniqueness
6-{[4-(2-Chlorophenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the combination of a piperazine ring with a pyrimidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-2-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O/c1-13(2)18-20-14(11-17(24)21-18)12-22-7-9-23(10-8-22)16-6-4-3-5-15(16)19/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDIJDSFHWAGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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